molecular formula C14H14N2O5 B3209474 tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate CAS No. 1058740-09-2

tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate

Cat. No.: B3209474
CAS No.: 1058740-09-2
M. Wt: 290.27 g/mol
InChI Key: OXTQFXZJBWGZOL-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate (CAS 1058740-09-2) is a high-purity chemical building block supplied for research and development purposes. This compound, with a molecular formula of C14H14N2O5 and a molecular weight of 290.27 g/mol, is a nitro- and formyl-substituted indole derivative that is protected at the N1 position by a tert-butoxycarbonyl (Boc) group . This specific functionalization makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems and pharmaceutical candidates. The formyl group at the 3-position serves as a reactive handle for further derivatization through condensation or nucleophilic addition reactions, while the nitro group at the 6-position can be readily reduced to an amine or serve as an electron-withdrawing substituent. The Boc protecting group enhances the compound's stability and can be selectively removed under mild acidic conditions to reveal the parent indole nitrogen . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Proper handling procedures should be followed. For laboratory use, it is recommended to store the compound sealed in a dry environment at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

tert-butyl 3-formyl-6-nitroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-5-4-10(16(19)20)6-12(11)15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTQFXZJBWGZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856491
Record name tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058740-09-2
Record name tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields the formylated compound, which is then converted to the N-Boc derivative. The aldehyde group of this derivative is reduced with sodium borohydride in methanol to obtain the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with cellular receptors and enzymes, leading to changes in cellular processes. The presence of the nitro group and formyl group in the indole ring enhances its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at positions 3 and 6 of the indole ring. Key examples include:

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Formula Molecular Weight Key Features (Source)
tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate Formyl (-CHO) Nitro (-NO₂) C₁₄H₁₄N₂O₅* ~314.28 High reactivity for further substitution (hypothesized)
tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate () Formyl (-CHO) Chloro (-Cl) C₁₄H₁₄ClNO₃ 295.72 Used in cross-coupling reactions
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate () Formyl (-CHO) Bromo (-Br) C₁₄H₁₄BrNO₃ 324.17 Halogenated analog for Suzuki-Miyaura coupling
tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate () Formyl (-CHO) Fluoro (-F) C₁₄H₁₄FNO₃ 263.30 Enhanced metabolic stability in drug design
tert-Butyl 6-formylindoline-1-carboxylate () Formyl (-CHO) Hydrogen (-H) C₁₄H₁₇NO₃ 247.29 Reduced aromaticity (indoline vs. indole)

Physicochemical Properties

  • Stability : Nitro groups are generally stable under basic conditions but may decompose under strong acids or reducing environments. This contrasts with bromo or chloro derivatives, which are more inert .

Pharmaceutical Relevance

  • The nitro derivative could serve as a precursor to amino-indoles, which are common in kinase inhibitors (e.g., sunitinib analogs).
  • In contrast, tert-butyl 6-hydroxyindoline-1-carboxylate () is used in serotonin receptor modulators, highlighting how substituent choice directs biological activity .

Key Research Findings

  • Synthetic Flexibility : demonstrates that formyl and halogen substituents are compatible with multi-step synthesis, including reductions (NaBH₄) and brominations (NBS) .
  • Structural Similarity: lists compounds like tert-butyl 6-amino-1H-indole-1-carboxylate (similarity 0.88), indicating the nitro group’s role as a synthetic intermediate .
  • Challenges: Nitration reactions often require stringent conditions (e.g., mixed HNO₃/H₂SO₄), which may compete with Boc group stability.

Biological Activity

Overview

tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is known for its significant biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory research.

Chemical Structure and Properties

The compound's molecular formula is C14H14N2O5C_{14}H_{14}N_{2}O_{5}, with a molecular weight of approximately 290.27 g/mol. The presence of both a formyl group and a nitro group in its structure enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₅
Molecular Weight290.27 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point395.3 ± 34.0 °C
CAS Number1058740-09-2

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. The mechanism of action may involve the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

A study demonstrated that derivatives of indole compounds, including this specific tert-butyl derivative, showed significant cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The nitro group in the structure is believed to play a crucial role in enhancing its antimicrobial efficacy.

A comparative analysis with other indole derivatives showed that this compound had superior activity against certain pathogens, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro assays indicated that it could inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

The IC50 values for COX inhibition were reported to be comparable to standard anti-inflammatory drugs, suggesting that this compound could serve as a basis for developing new anti-inflammatory agents .

The biological activity of this compound is primarily attributed to its interaction with cellular receptors and enzymes. The presence of the nitro group enhances the compound's ability to form reactive intermediates that can interact with biological macromolecules, leading to alterations in cellular processes such as apoptosis and inflammation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of indole compounds, including this compound, and evaluated their anticancer activities against different cell lines. Results indicated strong cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
  • Antimicrobial Screening : Another research effort screened several indole derivatives for antimicrobial activity against pathogens such as Staphylococcus aureus and E. coli. The findings revealed that this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of control compounds .
  • Anti-inflammatory Studies : In vivo studies assessed the anti-inflammatory potential using carrageenan-induced paw edema models in rats. The results showed that treatments with this compound significantly reduced swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What are the key considerations for synthesizing tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate?

Answer:
The synthesis involves strategic functionalization of the indole scaffold. Key steps include:

  • Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions .
  • Nitration at the 6-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration or decomposition.
  • Formylation at the 3-position via Vilsmeier-Haack reaction (POCl₃/DMF), ensuring regioselectivity by leveraging the electron-donating Boc group’s directing effects .

Critical Methodological Tips:

  • Monitor reaction progress using TLC or HPLC to isolate intermediates.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts like di-nitrated derivatives.

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical:

  • Refinement of torsion angles (e.g., C3-formyl vs. C6-nitro orientations) using SHELXL’s restraint/constraint features to resolve disorder .
  • Handling twinned data : Employ SHELXL’s twin law refinement for non-merohedral twinning, common in nitro-containing compounds due to planar symmetry .
  • Validation : Use R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to confirm hydrogen-bonding networks (e.g., nitro···π interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate

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